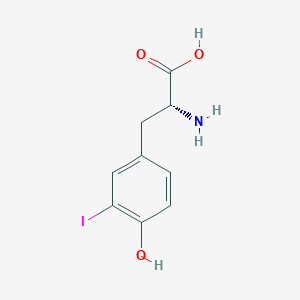

3-Iodo-D-tyrosine

説明

3-Iodo-D-tyrosine is an intermediate in the synthesis of thyroid hormones. It is derived from the iodination of tyrosine at the meta-position of the benzene ring . One unit can combine with diiodotyrosine to form triiodothyronine . It is also a reversible inhibitor of the enzyme tyrosine hydroxylase .

Synthesis Analysis

3-Iodo-D-tyrosine is synthesized from the iodination of tyrosine at the meta-position of the benzene ring . It can combine with diiodotyrosine to form triiodothyronine .Molecular Structure Analysis

The molecular formula of 3-Iodo-D-tyrosine is C9H10INO3 . Its average mass is 307.085 Da and its mono-isotopic mass is 306.970520 Da .Chemical Reactions Analysis

3-Iodo-D-tyrosine inhibits tyrosine hydroxylase that catalyzes levodopa (L-DOPA) formation from tyrosine . Iodotyrosine deiodinase enzyme deficiency leads to elevated levels of 3-Iodo-D-tyrosine in serum and urine in severe hypothyroidism and goiter .Physical And Chemical Properties Analysis

The density of 3-Iodo-D-tyrosine is 1.9±0.1 g/cm3. Its boiling point is 391.0±42.0 °C at 760 mmHg. The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 67.6±3.0 kJ/mol and the flash point is 190.3±27.9 °C .科学的研究の応用

Inhibition of Tyrosine Hydroxylase

3-Iodo-D-tyrosine acts as an inhibitor of tyrosine hydroxylase , an enzyme involved in the biosynthesis of catecholamines (such as dopamine, norepinephrine, and epinephrine). By blocking this enzyme, 3-Iodo-D-tyrosine modulates neurotransmitter production, which has implications for neurobiology and neurodegenerative disorders .

Labeling and Detection in Protein-Protein Interactions

Researchers have incorporated 3-Iodo-D-tyrosine into proteins as a non-natural amino acid. This modification serves as a label to detect protein-protein interactions. Its unique properties make it valuable for studying protein dynamics and cellular processes .

Intermediate in Thyroid Hormone Synthesis

3-Iodo-D-tyrosine plays a role as an intermediate in the synthesis of thyroid hormones. Although it is not a direct precursor, its presence is relevant to understanding thyroid hormone metabolism .

α-Synuclein Aggregation and Parkinson’s Disease

At low concentrations (5-10 nM), 3-Iodo-D-tyrosine induces the formation of α-synuclein aggregates. These aggregates are associated with Parkinson’s disease pathology. Additionally, when administered intrastriatally in mice, it induces parkinsonism, affecting locomotor activity and bradykinesia .

Prolactin Secretion Induction

Interestingly, 3-Iodo-D-tyrosine has been implicated in the rapid induction of prolactin secretion. This hormonal effect highlights its relevance in endocrinology and reproductive biology .

Associative Learning and Dopamine Signaling

Researchers have used 3-Iodo-D-tyrosine to investigate its effects on associative learning. By inhibiting dopamine signaling, it sheds light on the role of dopamine in Pavlovian conditioning and other forms of learning .

作用機序

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

3-Iodo-D-tyrosine, a pathway inhibitor in the synthesis of the neurotransmitter dopamine, was used to determine the effects of decreased dopamine levels in social spacing of Drosophila melanogaster . This suggests potential future research directions in studying the role of 3-Iodo-D-tyrosine in neurotransmitter synthesis and its effects on behavior.

特性

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTZMGFTRHFAAM-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701339986 | |

| Record name | 3-Iodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-D-tyrosine | |

CAS RN |

25799-58-0 | |

| Record name | 3-Iodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701339986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2668269.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2668272.png)

![{2-[(9H-xanthen-9-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2668273.png)

![Methyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2668274.png)

![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2668275.png)

![4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2668285.png)

![5-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2668286.png)

![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 3-methoxy-4-(prop-2-en-1-yloxy)benzoate](/img/structure/B2668288.png)

![methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2668291.png)